molecular formula C14H11F2NO3S B2586698 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate CAS No. 1794741-57-3

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B2586698
CAS No.: 1794741-57-3
M. Wt: 311.3
InChI Key: NRERQJHJURAXRN-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate (CAS 1794741-57-3) is an organic compound with the molecular formula C14H11F2NO3S and a molecular weight of 311.31 g/mol . This chemical features a thiophene ring, a privileged scaffold in medicinal chemistry, linked to a 2,4-difluorobenzyl group via an amide ester moiety. Heterocyclic compounds like this one are of significant interest in pharmaceutical research; over 85% of all FDA-approved drugs contain a heterocyclic ring due to their favorable physicochemical properties and ability to interact with diverse biological targets . Thiophene-based molecules, in particular, are frequently investigated for their wide range of potential biological activities. The specific structural motifs present in this compound suggest it could be a valuable intermediate or building block for researchers developing new active molecules. Its structure, containing both hydrogen bond donor and acceptor capabilities, may allow it to effectively bind with various enzymes or receptors in a research setting . Researchers can utilize this high-purity compound as a key starting material in synthetic chemistry programs or as a standard in analytical studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c15-10-4-3-9(11(16)6-10)7-17-13(18)8-20-14(19)12-2-1-5-21-12/h1-6H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRERQJHJURAXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification or amidation reactions, often using carboxylic acids or their derivatives.

    Attachment of the 2,4-Difluorobenzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thiophene ring with 2,4-difluorobenzylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic fluorine atoms can be substituted under specific conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound exhibits significant biological activity, particularly in the field of pharmaceuticals. Its structural features suggest potential interactions with biological targets.

Anticancer Activity

Studies have shown that derivatives of thiophene compounds can exhibit anticancer properties. The incorporation of the difluorobenzyl group enhances the compound's ability to interact with specific cancer cell lines, leading to apoptosis and inhibiting tumor growth. For example, a study demonstrated that similar thiophene derivatives selectively induced cell death in breast cancer cells by modulating apoptosis pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research indicates that thiophene derivatives possess broad-spectrum antibacterial and antifungal properties. In vitro studies have reported effective inhibition of various pathogens, including Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

Beyond pharmacology, this compound has potential applications in materials science, particularly in organic electronics and photonics.

Organic Light Emitting Diodes (OLEDs)

Thiophene derivatives are known for their electronic properties, making them suitable for use in OLEDs. The incorporation of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate into device architectures has been explored to enhance light-emitting efficiency and stability .

Conductive Polymers

The compound can be polymerized to form conductive materials, which are essential in flexible electronics. Research indicates that polymers derived from thiophene can exhibit high conductivity and good thermal stability, making them promising candidates for various electronic applications .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study 1 : A research team synthesized a series of thiophene derivatives, including the target compound, and evaluated their anticancer efficacy against multiple cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
  • Case Study 2 : In an antimicrobial study, the compound was tested against clinical isolates of bacteria and fungi. The results showed that it inhibited bacterial growth effectively at minimal inhibitory concentrations comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorobenzyl group can enhance lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Ethyl 5-((2,4-Difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate (Compound 1)

Key Similarities :

  • Both compounds incorporate a 2,4-difluorobenzyl group, known to enhance metabolic stability and binding affinity in drug candidates .
  • An amide (-NHCO-) linkage is present, facilitating hydrogen bonding in biological systems.

Key Differences :

  • Heterocyclic Core: Compound 1 uses a pyridine ring, while the target compound employs a thiophene.

Implications :
Thiophene’s lower polarity may improve blood-brain barrier penetration compared to pyridine derivatives, making the target compound more suitable for central nervous system-targeted therapies. However, pyridine’s nitrogen could enhance solubility in aqueous environments, as seen in Compound 1’s role as a synthetic intermediate for antiviral agents like O-methyldolutegravir .

Comparison with Agrochemicals (Cyclanilide, Etaconazole, Propiconazole)

Structural Parallels :

  • Halogenated Aromatic Rings : The target compound’s 2,4-difluorobenzyl group mirrors the 2,4-dichlorophenyl moieties in etaconazole and propiconazole. Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance compared to chlorine, favoring tighter target binding .
  • Ester/Amino Linkages: The thiophene-2-carboxylate ester contrasts with triazole and dioxolane rings in agrochemicals, which are critical for antifungal activity.

Functional Divergence :

  • Applications : Etaconazole and propiconazole act as fungicides by inhibiting ergosterol synthesis, reliant on their triazole groups. The target compound’s thiophene ester and amide groups suggest divergent mechanisms, possibly targeting enzymes like proteases or kinases.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Compound 1 Etaconazole
Core Structure Thiophene-2-carboxylate Pyridine derivative Triazole/dioxolane
Halogenation 2,4-Difluorobenzyl 2,4-Difluorobenzyl 2,4-Dichlorophenyl
Key Functional Groups Amide, ester Amide, ethoxy, ester Triazole, dioxolane
Therapeutic/Use Category Potential antiviral/pharmaceutical Antiviral intermediate Agricultural fungicide
Predicted Solubility Moderate (thiophene ester) Low (pyridine/ethoxy groups) Very low (chlorinated aromatic)

Research Findings and Implications

  • Metabolic Stability : The 2,4-difluorobenzyl group in the target compound likely confers resistance to oxidative metabolism, similar to Compound 1’s role in antiviral synthesis .
  • Electronic Effects : Thiophene’s electron-rich system may enhance binding to aromatic residues in target proteins compared to pyridine’s electron-deficient ring.
  • Agrochemical vs. Pharmaceutical Design : While dichlorophenyl groups in pesticides improve persistence, difluorobenzyl moieties in pharmaceuticals balance stability and safety .

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N2O3SC_{12}H_{10}F_2N_2O_3S. The compound features a thiophene ring substituted with a carboxylate group and a difluorobenzyl amino moiety. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with a suitable thiophene derivative. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Pharmacological Characterization

Research has shown that compounds related to thiophene derivatives can exhibit significant biological activities, including:

  • Allosteric Modulation : Certain derivatives have been identified as positive allosteric modulators of GABA receptors. These compounds enhance the effects of GABA without acting as direct agonists, which may lead to fewer side effects compared to traditional anxiolytics .
  • Anticancer Activity : Studies indicate that similar compounds demonstrate antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis .

Case Studies

  • GABA Receptor Modulation : A study on related thiophene compounds demonstrated their ability to potentiate GABA-induced responses in vitro and in vivo, suggesting therapeutic potential for anxiety disorders .
  • Antiproliferative Effects : In vitro studies have shown that derivatives exhibit cytotoxicity against cancer cells at concentrations that do not affect normal cells, indicating selective toxicity which is desirable in anticancer drug development .

Data Summary

Biological ActivityObservationsReferences
Allosteric ModulationEnhances GABA receptor activity
Anticancer ActivityInduces apoptosis in lung and breast cancer cells
CytotoxicitySelective toxicity towards cancer cells

Q & A

Synthesis and Reaction Optimization

Basic: What are the common synthetic routes for preparing 2-((2,4-difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate? Methodological Answer: The compound is typically synthesized via a multi-step approach:

Acylative coupling : React thiophene-2-carboxylic acid with chloroacetyl chloride to form the oxoethyl ester backbone.

Amide bond formation : Introduce the 2,4-difluorobenzylamine group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions .

Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product, achieving yields of ~47–67% .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the amidation step? Methodological Answer:

  • Temperature control : Refluxing in dry CH₂Cl₂ under nitrogen minimizes hydrolysis of reactive intermediates .
  • Catalyst screening : Test coupling agents like HATU or EDC/HOBt to enhance amide bond efficiency.
  • Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to amine to drive the reaction to completion .
  • Byproduct analysis : Monitor reaction progress via TLC or LC-MS to identify and mitigate impurities like unreacted thiophene ester or hydrolyzed acids .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons: δ 7.2–7.8 ppm (aromatic splitting).
    • Oxoethyl carbonyl: δ 168–170 ppm (¹³C).
    • 2,4-Difluorobenzyl group: δ 4.5–5.0 ppm (CH₂NH) and fluorine-coupled aromatic protons .
  • IR spectroscopy : Confirm amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities .

Advanced: How can overlapping NMR signals be resolved for accurate structural assignment? Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling in thiophene and difluorobenzyl groups.
  • Variable-temperature NMR : Suppress signal broadening caused by rotational isomerism in the amide bond .
  • DFT calculations : Simulate NMR shifts to cross-validate experimental data .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for preliminary screening of this compound’s bioactivity? Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against α-glucosidase or kinase targets using fluorometric or colorimetric substrates .

Advanced: How can mechanistic studies elucidate the compound’s antibacterial mode of action? Methodological Answer:

  • Membrane permeability assays : Use SYTOX Green to assess bacterial membrane disruption.
  • Metabolomic profiling : Compare treated vs. untreated bacterial metabolomes via LC-MS to identify disrupted pathways .
  • Resistance induction : Serial passage experiments to detect mutations conferring resistance, highlighting target relevance .

Analytical Challenges

Basic: What are common impurities in synthesized batches, and how are they detected? Methodological Answer:

  • Major impurities :
    • Unreacted thiophene-2-carboxylic acid (detected via HPLC retention time ~3.2 min).
    • Hydrolyzed ester (confirmed by LC-MS at m/z [M+H]+ − 44) .
  • Detection : Use HPLC-DAD with C18 columns (methanol:water = 70:30) for baseline separation .

Advanced: How can trace impurities (<0.1%) be quantified for regulatory compliance? Methodological Answer:

  • UPLC-MS/MS : Achieve ppb-level sensitivity with MRM transitions specific to impurities.
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to profile degradation products .

Stability and Storage

Basic: What storage conditions are recommended for long-term stability? Methodological Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ester bond .

Advanced: How do structural modifications influence degradation kinetics? Methodological Answer:

  • Replace labile groups : Substitute the oxoethyl ester with a tert-butyl ester to enhance hydrolytic stability.
  • Accelerated stability testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf life .

Data Contradictions in Biological Studies

Advanced: How can contradictory results in cytotoxicity assays be resolved? Methodological Answer:

  • Dose-response normalization : Account for batch-to-batch variability by testing multiple concentrations (IC₅₀ ± SEM).
  • Cell line validation : Use authenticated lines (e.g., ATCC) to exclude contamination artifacts.
  • Orthogonal assays : Confirm results via apoptosis markers (Annexin V) and mitochondrial membrane potential assays .

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